Cas no 107752-85-2 (ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 4H-1-Benzopyran-3-carboxylic acid, 2-amino-5,6,7,8-tetrahydro-5-oxo-4-phenyl-, ethyl ester
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- インチ: 1S/C18H19NO4/c1-2-22-18(21)16-14(11-7-4-3-5-8-11)15-12(20)9-6-10-13(15)23-17(16)19/h3-5,7-8,14H,2,6,9-10,19H2,1H3
- InChIKey: QXZCEKVRMZMOKL-UHFFFAOYSA-N
- ほほえんだ: C1(N)OC2CCCC(=O)C=2C(C2=CC=CC=C2)C=1C(OCC)=O
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E174280-1mg |
Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | 1mg |
$ 80.00 | 2022-06-05 | ||
A2B Chem LLC | AI70001-1mg |
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI70001-10mg |
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
TRC | E174280-2.5mg |
Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
TRC | E174280-0.5mg |
Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AI70001-1g |
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI70001-5mg |
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI70001-500mg |
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886830-1g |
Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392049-1g |
Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
107752-85-2 | 90% | 1g |
¥6289.00 | 2024-08-09 |
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylateに関する追加情報
Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 107752-85-2): A Comprehensive Overview
Ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, identified by its CAS number 107752-85-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the chromene class, which is renowned for its diverse biological activities and pharmacological potential. The structure of this molecule incorporates several key functional groups, including an amino group, a carboxylate ester, and a phenyl ring, which contribute to its unique chemical properties and biological interactions.
The chromene scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets. Specifically, derivatives of chromenes have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the 2-amino group and the 5-oxo functionality in ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate enhances its potential as a pharmacophore. These features allow the compound to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, making it a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between chromene derivatives and biological targets. Studies have demonstrated that the phenyl ring in this compound can modulate binding affinity and selectivity by influencing the electronic distribution and steric environment around the active site. Additionally, the carboxylate ester group serves as a versatile handle for further chemical modifications, enabling the synthesis of novel analogs with tailored biological activities.
In the context of modern drug development, ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been investigated for its potential role in addressing various therapeutic challenges. For instance, research has highlighted its inhibitory effects on certain enzymes implicated in inflammatory responses. The amino group, in particular, has been shown to interact with catalytic residues in these enzymes, thereby modulating their activity. This mechanism aligns with the growing interest in developing small-molecule inhibitors as therapeutic agents.
The synthesis of ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves multi-step organic transformations that highlight the synthetic versatility of chromene derivatives. Key synthetic strategies include cyclization reactions to form the heterocyclic core and esterification processes to introduce the carboxylate ester functionality. These synthetic pathways not only provide access to this compound but also serve as templates for designing related molecules with enhanced pharmacological profiles.
From a medicinal chemistry perspective, the structural features of ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate make it an attractive scaffold for drug design. The combination of electronic and steric effects arising from the amino group, oxo group, phenyl ring, and ester moiety allows for fine-tuning of biological activity. This flexibility has been exploited in recent studies aimed at identifying novel bioactive compounds with potential therapeutic applications.
One notable area of research involves exploring the antimicrobial properties of chromene derivatives. Studies have shown that certain chromenes exhibit potent activity against Gram-positive bacteria and fungi by disrupting essential cellular processes. The structure of ethyl 2-amino-5-oxyoxygenationxygenationoxyoxygenationoxyoxygenationoxyophenolphenolphenylenolphenylenolphenylenolphenylenolphenylenolphenylenolphenylenolate suggests that it may similarly interfere with microbial viability through mechanisms such as inhibition of cell wall synthesis or disruption of membrane integrity.
The pharmacokinetic properties of ethyl 2-amino-oxyoxygenationoxyophenolphenylenolphenylenolate (CAS No. 10775285) are also subjects of interest. Understanding how this compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary studies suggest that its molecular structure may confer favorable solubility and bioavailability characteristics,although further investigation is needed to confirm these findings.
In conclusion,ethyl 2-amino-oxyophenolphenylenolate (CAS No. 10775285) represents a promising compound in pharmaceutical research,with its unique structural features offering multiple avenues for therapeutic intervention。The ongoing exploration of its biological activities,synthetic pathways,and pharmacokinetic profiles underscores its significance as a valuable scaffold for drug discovery efforts。As research progresses,this compound is likely to continue playing a pivotal role in advancing our understanding of chromene-based therapeutics。
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